6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one
Overview
Description
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one: is a quinazolinone derivative characterized by the presence of bromine and trifluoromethyl groups. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the use of bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolin-4-ol derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazolinones can be formed.
Oxidation Products: Quinazolin-4-ol derivatives.
Reduction Products: Quinazolin-4-amine derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in various biological assays, including antibacterial and anthelmintic activities . It is also being explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and as a reference standard in analytical studies.
Mechanism of Action
The exact mechanism of action of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
- 6-Bromo-2-phenylquinazolin-4(3H)-one
- 6-Bromo-2-methylquinazolin-4(3H)-one
- 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Comparison: Compared to its analogs, 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more potent in biological assays .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIXMBDNFNGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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